molecular formula C6H9N3 B176222 3-Cyclobutyl-1H-1,2,4-triazole CAS No. 1199215-93-4

3-Cyclobutyl-1H-1,2,4-triazole

Cat. No.: B176222
CAS No.: 1199215-93-4
M. Wt: 123.16 g/mol
InChI Key: GUXDCSDPNPVZOS-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1H-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring substituted with a cyclobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1H-1,2,4-triazole typically involves the reaction of cyclobutylamine with hydrazine derivatives under controlled conditions. One common method includes the cyclization of cyclobutyl hydrazine with formamide or its derivatives, leading to the formation of the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized triazole derivatives, reduced triazole compounds, and substituted triazole derivatives .

Scientific Research Applications

3-Cyclobutyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmacophore in drug design, particularly for its ability to inhibit specific enzymes.

    Industry: Utilized in the development of advanced materials with unique properties

Comparison with Similar Compounds

Uniqueness: 3-Cyclobutyl-1H-1,2,4-triazole is unique due to its cyclobutyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for designing novel therapeutic agents .

Properties

IUPAC Name

5-cyclobutyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5(3-1)6-7-4-8-9-6/h4-5H,1-3H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXDCSDPNPVZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597777
Record name 5-Cyclobutyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199215-93-4
Record name 5-Cyclobutyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyclobutyl-1H-1,2,4-triazole
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